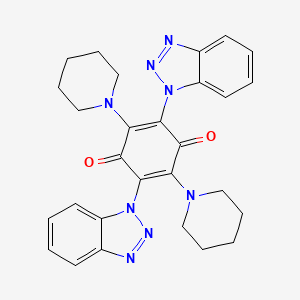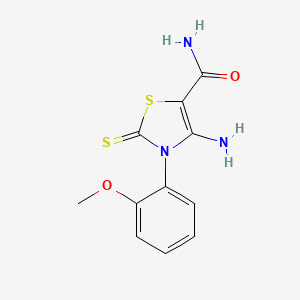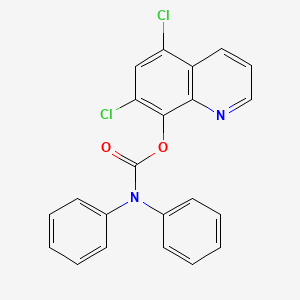
2,5-bis(1H-benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and piperidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves multi-step organic reactions. The starting materials often include benzotriazole derivatives and piperidine, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzotriazole and piperidine groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE: Lacks the piperidine groups, which might affect its reactivity and applications.
3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE:
Uniqueness
The presence of both benzotriazole and piperidine groups in 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and a broader range of applications.
特性
分子式 |
C28H28N8O2 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
2,5-bis(benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H28N8O2/c37-27-23(33-15-7-1-8-16-33)25(35-21-13-5-3-11-19(21)29-31-35)28(38)24(34-17-9-2-10-18-34)26(27)36-22-14-6-4-12-20(22)30-32-36/h3-6,11-14H,1-2,7-10,15-18H2 |
InChIキー |
BKOXZVVTVZCRAU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)N5CCCCC5)N6C7=CC=CC=C7N=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11604961.png)
![N-cyclohexyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11604971.png)
![(2E)-2-(4-butoxy-3-ethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604994.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11605003.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11605005.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605009.png)
![(4E)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11605017.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B11605028.png)
![Diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605029.png)

![3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid](/img/structure/B11605041.png)
![5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B11605046.png)
